3-Vinylbenzaldehyde
Overview
Description
3-Vinylbenzaldehyde is an organic compound that features a vinyl group bonded to the aromatic ring of benzaldehyde. Its molecular formula is C9H8O, and it has a molecular weight of 132.16 g/mol . This compound is also known by other names such as 3-Ethenylbenzaldehyde, 3-Formylstyrene, and m-Formylstyrene . It is a versatile building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Vinylbenzaldehyde (3-VBAL) is a chemical compound that contains a vinyl group bonded to the aromatic ring of benzaldehyde The primary targets of 3-VBAL are not explicitly mentioned in the available literature
Biochemical Pathways
It has been mentioned that 3-vbal can undergo pulsed plasma polymerization , which suggests that it might interact with biological macromolecules and potentially affect various biochemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-VBAL is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 3-VBAL. For instance, the storage temperature for 3-VBAL is recommended to be 2-8°C , suggesting that temperature could affect its stability.
Preparation Methods
3-Vinylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-Bromobenzaldehyde with pinacol vinylboronate in the presence of palladium diacetate, sodium carbonate, and triphenylphosphine in a mixture of water and N,N-dimethylformamide at 80°C under an inert atmosphere for 12 hours . The reaction yields this compound as a yellowish oil with a yield of approximately 63% .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
3-Vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo electrophilic addition reactions, such as hydrohalogenation, to form substituted products.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers and copolymers.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium diacetate) under various temperature and solvent conditions.
Scientific Research Applications
3-Vinylbenzaldehyde has a wide range of applications in scientific research:
Biology: It can be used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
3-Vinylbenzaldehyde can be compared with other similar compounds such as:
4-Vinylbenzaldehyde: Similar structure but with the vinyl group in the para position relative to the aldehyde group.
2-Vinylbenzaldehyde: Similar structure but with the vinyl group in the ortho position relative to the aldehyde group.
4-Vinylaniline: Contains a vinyl group and an amino group attached to the benzene ring.
The uniqueness of this compound lies in its meta-substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
3-ethenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOVPRCMWIZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275415 | |
Record name | 3-Vinylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19955-99-8 | |
Record name | 3-Vinylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Vinylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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